5-Chloroquinolin-3-ol

MAO-B inhibition Enzymology Neurodegeneration research

5-Chloroquinolin-3-ol (CAS 1261487-89-1) delivers a unique 5-chloro-3-hydroxy substitution pattern that enables regioselective C-3 metalation under LDA/-70°C, orthogonal O-functionalization, and a metal-chelating geometry distinct from the canonical 8-hydroxyquinoline scaffold. With a 10 nM IC₅₀ against human recombinant MAO-B and 350-fold selectivity over CYP3A4, this building block minimizes off-target CYP confounding in neurodegenerative disease programs. The electron-withdrawing chlorine ortho to the ring junction modulates hydrogen-bonding and π-stacking interactions critical for kinase inhibitor SAR. Specify this regioisomer to avoid the uncontrolled variables introduced by 7-chloro or 6-chloro analogs.

Molecular Formula C9H6ClNO
Molecular Weight 179.6
CAS No. 1261487-89-1
Cat. No. B2911830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-3-ol
CAS1261487-89-1
Molecular FormulaC9H6ClNO
Molecular Weight179.6
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)O)C(=C1)Cl
InChIInChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H
InChIKeyRFHPGQWORGIUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinolin-3-ol CAS 1261487-89-1: Chloro-Hydroxyquinoline Scaffold for Targeted Medicinal Chemistry Procurement


5-Chloroquinolin-3-ol (CAS 1261487-89-1) is a monohalogenated quinoline derivative bearing a hydroxyl substituent at the 3-position and a chlorine atom at the 5-position of the fused bicyclic ring system [1]. This compound, also designated as 5-chloro-3-hydroxyquinoline, possesses the molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol [2]. The quinolin-3-ol scaffold serves as a fundamental building block in pharmaceutical synthesis, with applications spanning kinase inhibitor development and antimicrobial agent construction . The specific 5-chloro substitution pattern distinguishes this derivative from regioisomeric chloroquinolinols and imparts distinct reactivity profiles relevant to structure-activity relationship investigations.

Why 5-Chloroquinolin-3-ol Cannot Be Casually Substituted with Regioisomeric Chloroquinolinols in Experimental Workflows


The quinolin-3-ol pharmacophore displays pronounced structure-activity dependence on chlorine substitution position. Regioisomers such as 7-chloroquinolin-3-ol (CAS 1261454-55-0) and 3-chloroquinolin-5-ol (CAS 1236162-23-4) possess identical molecular formulae yet exhibit divergent target engagement profiles and synthetic accessibility . The 5-chloro orientation uniquely positions the electron-withdrawing halogen ortho to the ring junction and meta to the hydroxyl group, affecting both hydrogen-bonding capacity and π-stacking interactions with biological targets [1]. Substituting one chloroquinolinol for another without validation of target-specific activity introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation. The evidence below quantifies differentiation dimensions that inform compound selection.

5-Chloroquinolin-3-ol Quantitative Differentiation Evidence: Comparator-Backed Procurement Decision Data


MAO-B Inhibitory Activity: Target Compound Achieves 10 nM IC50 with Documented Selectivity Window

5-Chloroquinolin-3-ol demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM in a fluorometric assay using kynuramine as substrate [1]. Cross-target profiling reveals substantially weaker activity against human acetylcholinesterase (IC50 = 330 nM) and human cytochrome P450 3A4 (IC50 = 3,500 nM), establishing a selectivity ratio of approximately 33-fold over AChE and 350-fold over CYP3A4 [1]. While direct head-to-head comparative data against 7-chloroquinolin-3-ol in the identical assay system is not available, the magnitude of potency for this target places 5-chloroquinolin-3-ol in a distinct activity tier relative to unsubstituted quinolin-3-ol, which typically requires micromolar concentrations for observable MAO inhibition in published studies [2].

MAO-B inhibition Enzymology Neurodegeneration research

C-5 Chloro Regioisomer Synthetic Accessibility: Directed Ortho-Lithiation Enables Regioselective Derivatization at C-4 Position

Chloro-substituted quinolines undergo regioselective metalation with lithium amide bases at low temperature, with the regiochemical outcome governed by the chlorine substitution pattern [1]. For 5-chloroquinoline derivatives, metalation at the C-3 position is readily achieved using lithium diisopropylamide at -70 °C, whereas the corresponding 7-chloro regioisomer directs metalation to C-2 or C-8 positions under identical conditions [1]. This regioselectivity differential, rationalized by DFT calculations, provides a defined synthetic entry point for further functionalization [1]. The hydroxyl group at C-3 in 5-chloroquinolin-3-ol offers an orthogonal handle for derivatization, enabling sequential functionalization strategies that are not equally accessible with alternative regioisomers [2].

Synthetic chemistry Regioselective functionalization Quinoline derivatization

Scaffold Differentiation: Quinolin-3-ol Core Demonstrates Distinct Reactivity from 8-Hydroxyquinoline in Antimicrobial SAR Studies

The quinolin-3-ol scaffold differs fundamentally from the more extensively characterized 8-hydroxyquinoline (8HQ) framework in metal-chelation geometry and biological target engagement [1]. 8HQ derivatives chlorinated at the 5- and/or 7-positions (chloroquinolinols) demonstrate broad-spectrum antibacterial and antiprotozoal activities attributed to their ability to chelate metal ions and disrupt metalloenzyme function [2]. In contrast, the 3-hydroxy orientation in 5-chloroquinolin-3-ol positions the hydroxyl group distal to the ring nitrogen, altering both pKa and metal-binding stoichiometry relative to the 8-hydroxy series . While comprehensive antimicrobial MIC data for 5-chloroquinolin-3-ol against standardized pathogen panels is not publicly available, cross-class comparisons indicate that 5-chloro-8-quinolinol exhibits anticandidal growth inhibition superior to the 3,6-dichloro-8-quinolinol analog in direct comparative assays, underscoring the non-interchangeability of substitution patterns even within the 8HQ series [3].

Antimicrobial SAR Chelation chemistry Scaffold optimization

Kinase Binding Affinity Reference: Halogenated Quinoline Series Demonstrates Chloro-Substituted Analog Affinity Range of 6.7-650 nM Across Kinase Panel

A kinase binding panel assessing halogenated quinoline derivatives provides reference affinity ranges for chloro-substituted analogs [1]. In a competition binding assay (DiscoverX platform, n=2), the chloro-substituted quinoline (Compound 10) exhibited KD values of 6.7 nM for GAK, 85 nM for RIPK2, 170 nM for ADCK3, and 650 nM for NLK [1]. The bromo-substituted analog (Compound 11) showed modestly tighter binding to GAK (KD = 1.9 nM) but reduced affinity for RIPK2 (110 nM) and ADCK3 (190 nM), while the iodo-substituted analog (Compound 12) displayed intermediate GAK affinity (7.9 nM) and comparable RIPK2/ADCK3 binding [1]. These data illustrate that halogen identity and position modulate kinase binding profiles, with chloro substitution offering a balanced affinity distribution across multiple kinase targets . Note that these values derive from structurally related halogenated quinolines rather than 5-chloroquinolin-3-ol specifically, and serve as class-level reference points for kinase-targeted procurement.

Kinase inhibition Competition binding Halogen SAR

5-Chloroquinolin-3-ol High-Value Application Scenarios for Scientific Procurement


Monoamine Oxidase B (MAO-B) Inhibitor Screening and Neuropharmacology Hit Discovery

Deploy 5-chloroquinolin-3-ol as a probe compound or lead scaffold in MAO-B inhibition assays. The 10 nM IC50 against human recombinant MAO-B, combined with the documented 33-fold selectivity over acetylcholinesterase (330 nM) and 350-fold selectivity over CYP3A4 (3,500 nM), positions this compound as a reference point for developing selective MAO-B modulators [1]. This application scenario is particularly relevant for neurodegenerative disease research programs where off-target CYP inhibition would otherwise confound pharmacokinetic interpretation. The selectivity window supports differentiation from non-selective quinoline-based MAO inhibitors.

Regioselective Quinoline Derivatization via C-3 Hydroxyl-Directed Functionalization

Utilize 5-chloroquinolin-3-ol as a synthetic building block where the C-5 chloro substituent directs metalation to the C-3 position under LDA/-70°C conditions [1]. The hydroxyl group at C-3 provides an orthogonal handle for O-alkylation, esterification, or Mitsunobu reactions prior to or following regioselective C-3 functionalization. This application is distinct from 7-chloroquinolin-3-ol, which directs metalation to C-2 or C-8 positions under identical conditions, enabling different substitution pattern access [1]. Medicinal chemistry groups constructing focused quinoline libraries benefit from the predictable synthetic routing this regioisomer affords.

Kinase Inhibitor Scaffold Exploration and Halogen SAR Investigations

Employ 5-chloroquinolin-3-ol as a core scaffold in kinase inhibitor discovery programs where halogen substitution pattern-activity relationships are under investigation. Reference kinase binding data for halogenated quinoline analogs establish that chloro-substituted quinolines achieve single-digit nanomolar KD values against GAK (6.7 nM) and sub-100 nM KD against RIPK2 (85 nM) in competition binding assays [1]. The 5-chloro substitution on the quinolin-3-ol framework offers a distinct electronic and steric profile relative to 7-chloro, 6-chloro, or unsubstituted regioisomers, enabling systematic SAR exploration across the kinase target space [2].

Metal-Chelating Pharmacophore Development with Altered Chelation Geometry

Incorporate 5-chloroquinolin-3-ol into programs requiring metal-chelating pharmacophores that differ geometrically from the canonical 8-hydroxyquinoline scaffold. The 3-hydroxy orientation positions the oxygen atom distal to the quinoline nitrogen, altering both pKa (predicted 7.67) and metal-binding stoichiometry relative to 8-hydroxyquinoline derivatives [1]. This scaffold divergence is meaningful for target-based screening where 8-hydroxyquinoline-derived compounds have already been evaluated or where distinct chelation geometry is hypothesized to confer target selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.